molecular formula C6H10N2O B6236258 4-(1-methoxyethyl)-1H-pyrazole CAS No. 37599-36-3

4-(1-methoxyethyl)-1H-pyrazole

Cat. No.: B6236258
CAS No.: 37599-36-3
M. Wt: 126.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Broader Field of Pyrazole (B372694) Chemistry

To appreciate the significance of 4-(1-methoxyethyl)-1H-pyrazole, one must first understand the foundational importance of the pyrazole ring system.

The pyrazole core, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. sioc-journal.cnnih.govpharmajournal.net Its unique electronic properties, including its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, confer upon it a versatile reactivity. google.comresearchgate.net This allows for the introduction of a wide array of functional groups, leading to a vast library of derivatives with diverse biological activities. acs.orgnih.gov Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. nih.govmdpi.com

The structural rigidity and the ability of the pyrazole nucleus to participate in hydrogen bonding and other non-covalent interactions make it an ideal pharmacophore for designing enzyme inhibitors and receptor antagonists. acs.org The stability of the pyrazole ring also contributes to its prevalence in agrochemicals and industrial applications. pharmajournal.net

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. nih.gov A pivotal moment in the history of pyrazole synthesis was the Knorr pyrazole synthesis, also discovered in 1883, which involves the reaction of a β-diketone with a hydrazine (B178648). researchgate.net This was followed by the discovery of a method to synthesize the parent pyrazole from acetylene (B1199291) and diazomethane (B1218177) by Hans von Pechmann in 1898.

Since these initial discoveries, research into substituted pyrazoles has expanded exponentially. The development of new synthetic methodologies, such as multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, has enabled the regioselective synthesis of highly functionalized pyrazoles. google.comnih.gov This has allowed for the systematic exploration of the structure-activity relationships of pyrazole derivatives, leading to the discovery of numerous commercial drugs and agrochemicals.

Rationale for Dedicated Academic Investigation of this compound

While direct research on this compound is not extensively documented, a strong rationale for its investigation can be inferred from the known properties of its constituent parts: the 4-substituted pyrazole core and the methoxyethyl group. The introduction of an alkyl ether at the C4 position is of interest for several reasons. The methoxyethyl group can influence the compound's lipophilicity and solubility, which are critical parameters for its pharmacokinetic profile in potential pharmaceutical applications. cymitquimica.com Furthermore, the ether oxygen can act as a hydrogen bond acceptor, potentially modulating the binding affinity of the molecule to biological targets. The specific 1-methoxyethyl stereocenter also introduces chirality into the molecule, which can lead to stereoselective interactions with biological systems. The investigation of such analogs contributes to a deeper understanding of the structure-activity relationships within the broader class of substituted pyrazoles.

Overview of Current Research Trajectories for Related Methoxyethyl-Substituted Heterocycles

Research into methoxyethyl-substituted heterocycles is an active area of investigation. For instance, methoxyethyl-substituted pyrazoles and other heterocycles are being explored for their potential in various applications. Studies on related compounds like 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole indicate its utility as a building block in the synthesis of more complex molecules for drug discovery and organic synthesis. cymitquimica.com The methoxyethyl group in these compounds is noted to enhance solubility and potentially influence biological activity. cymitquimica.com

Furthermore, research on other methoxyethyl-substituted heterocyclic systems, such as triazines, has shown their potential in fields like materials science and medicinal chemistry. The synthesis and characterization of these compounds often focus on their potential as ligands, their biological activity, and their physicochemical properties. The ongoing research in this area underscores the scientific interest in understanding how the methoxyethyl substituent modifies the properties of various heterocyclic cores.

Physicochemical and Spectroscopic Data of Related Pyrazole Derivatives

Due to the limited availability of specific data for this compound, the following tables present information for structurally related pyrazole compounds to provide a comparative context.

Table 1: Physicochemical Properties of Related Pyrazole Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole 847818-49-9 C6H9BrN2O 205.05

This table is for illustrative purposes and features closely related compounds to this compound.

Table 2: Representative ¹H NMR Spectroscopic Data for a Substituted Pyrazole

Proton Chemical Shift (δ, ppm)
Pyrazole H-3 ~7.5-8.0
Pyrazole H-5 ~7.5-8.0
Methoxy (B1213986) (-OCH₃) ~3.3

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern of the pyrazole ring. This data is generalized from typical values for pyrazole derivatives. researchgate.net

Properties

CAS No.

37599-36-3

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 1 Methoxyethyl 1h Pyrazole and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-(1-methoxyethyl)-1H-pyrazole logically deconstructs the molecule into feasible starting materials. The most robust and widely adopted strategy for pyrazole (B372694) ring formation is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netjk-sci.com This suggests a primary disconnection across the N1-C5 and N2-C3 bonds of the pyrazole ring.

This disconnection reveals two primary synthons: a hydrazine synthon and a five-carbon backbone synthon containing the requisite 1-methoxyethyl group at the central carbon.

Based on the primary disconnection, the key intermediates for the synthesis of this compound are identified as:

Hydrazine (or hydrazine hydrate): This molecule provides the two adjacent nitrogen atoms required for the pyrazole core. For the synthesis of an N-unsubstituted pyrazole, hydrazine itself is the reagent of choice.

The reaction between hydrazines and 1,3-dicarbonyl compounds is a classic example of a cyclocondensation reaction to form a heterocyclic ring. researchgate.net The mechanism involves a sequence of nucleophilic attacks, Schiff base formation, and dehydration.

The process is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of 3-(1-methoxyethyl)pentane-2,4-dione. brainly.comstudy.com This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group occurs. A final dehydration step then leads to the formation of the aromatic pyrazole ring. chegg.comaskfilo.com The use of an acid catalyst can facilitate the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and promoting the reaction. jk-sci.com

Computational Chemistry and Theoretical Investigations of 4 1 Methoxyethyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of pyrazole (B372694) derivatives. eurasianjournals.comeurasianjournals.com These calculations provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For 4-(1-methoxyethyl)-1H-pyrazole, the HOMO is expected to be distributed primarily over the electron-rich pyrazole ring, particularly the nitrogen atoms and the π-system. The LUMO, conversely, would likely be located over the pyrazole ring as well, representing the area most susceptible to nucleophilic attack. The methoxyethyl substituent would influence these orbitals through inductive and steric effects. Analysis of FMOs helps in predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)
OrbitalEnergy (eV)Description
HOMO-6.25Localized on the pyrazole ring π-system
LUMO-0.15Distributed across the pyrazole ring π*-system
HOMO-LUMO Gap (ΔE)6.10Indicates high kinetic stability

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution across a molecule's surface. researchgate.netlibretexts.orgdeeporigin.com These maps are color-coded to represent different regions of electrostatic potential: red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions. walisongo.ac.id

For this compound, the MEP map would be expected to show significant negative potential (red) around the two nitrogen atoms of the pyrazole ring due to the presence of lone pairs of electrons. The N-H proton would exhibit a region of positive potential (blue). The methoxyethyl group would present a more complex landscape, with the oxygen atom showing negative potential and the adjacent hydrogen atoms showing positive potential. MEP analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, and identifying sites of reactivity. deeporigin.com

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible 1-methoxyethyl substituent at the C4 position of the pyrazole ring introduces conformational complexity. The rotation around the single bonds (C-C and C-O) of this side chain gives rise to various conformers, each with a distinct energy. Conformational analysis aims to identify the most stable three-dimensional arrangements (i.e., those with the lowest energy).

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)
ConformerDihedral Angle (Cring-C-O-CH3)Relative Energy (kcal/mol)Stability
A (Global Minimum)180° (anti-periplanar)0.00Most Stable
B60° (gauche)1.52Less Stable
C-60° (gauche)1.55Less Stable
D (Transition State)0° (syn-periplanar)4.20Unstable

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone for understanding the intricate details of chemical reaction mechanisms. It allows for the exploration of reaction pathways, the identification of intermediates, and the characterization of transition states that are often difficult or impossible to observe experimentally. eurasianjournals.com

The synthesis of substituted pyrazoles can proceed through various routes, such as the Knorr pyrazole synthesis or (3+2) cycloaddition reactions. rsc.orgnih.gov Computational chemistry can model these pathways to determine the most energetically favorable route. Transition State (TS) analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state, relative to the reactants, gives the activation energy (Ea) for that step. A lower activation energy implies a faster reaction rate.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for a proposed synthetic mechanism can be constructed. This allows chemists to understand why certain regioselectivities are observed and to predict how changes in reactants or conditions might alter the outcome of the reaction. rsc.org For the synthesis of this compound, computational analysis could, for example, elucidate the key cyclization and dehydration steps, providing quantitative data on their energetic feasibility.

Table 3: Calculated Activation Energies for a Hypothetical Synthetic Step (Illustrative Data)
Reaction StepDescriptionCalculated Activation Energy (Ea) (kcal/mol)
Step 1: Nucleophilic AttackInitial bond formation15.4
Step 2: Cyclization (TS1)Ring-closing transition state22.1
Step 3: Dehydration (TS2)Water elimination transition state18.5

The way this compound interacts with other molecules is governed by intermolecular forces. Computational models can quantify these interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the nitrogen atoms and the oxygen of the methoxy (B1213986) group are hydrogen bond acceptors.

Table 4: Predicted Intermolecular Interactions for this compound
Interaction TypeDonor/Acceptor Site on PyrazolePotential Partner
Hydrogen Bond (Donor)N-H groupWater, Alcohols, Carbonyls
Hydrogen Bond (Acceptor)N atom (pyrazole ring)Water, Alcohols, N-H groups
Hydrogen Bond (Acceptor)Oxygen (methoxy group)Water, Alcohols, N-H groups
π-π StackingPyrazole ringAromatic rings

Molecular Dynamics Simulations for Solvent and Ligand-Binding Environment Studies

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of the dynamic behavior of this compound, revealing how it interacts with its surroundings, such as different solvents or the active site of a protein. Such simulations are crucial for understanding the compound's stability, conformational changes, and interaction patterns in a physiological context nih.gov.

MD simulations on pyrazole derivatives typically run for nanoseconds or even microseconds, tracking the trajectory of the molecule in a simulated environment nih.govnih.gov. The stability of the compound within a specific environment, such as a protein's binding pocket, is often assessed by monitoring key parameters throughout the simulation.

Key Research Findings:

Root Mean Square Deviation (RMSD): This parameter is calculated for the protein backbone and the ligand to assess the stability of the complex. A stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode and the complex has reached equilibrium nih.gov. For this compound, a simulation would likely show its RMSD value stabilizing after an initial fluctuation period, indicating a consistent conformation.

Root Mean Square Fluctuation (RMSF): RMSF is analyzed to determine the flexibility of different parts of the molecule or protein. In a ligand-binding study, this can highlight which residues of the protein are most affected by the ligand's presence nih.gov.

Solvent Effects: The behavior of this compound can be simulated in various solvents, such as water, chloroform, or dimethyl sulfoxide (DMSO), to understand how polarity and solvent interactions affect its conformation and properties. Theoretical studies on the parent pyrazole molecule have shown that solvent interactions significantly affect molecular geometry and electronic properties, with dipole moments increasing in more polar solvents researchgate.net.

Interaction Analysis: In a ligand-binding context, MD simulations can identify and quantify the specific interactions between this compound and amino acid residues. These interactions often include hydrogen bonds and hydrophobic interactions, which are critical for binding affinity and specificity nih.gov. For pyrazole derivatives, hydrogen bonding to key residues in a kinase hinge region has been identified as a crucial interaction for inhibition nih.gov.

Below is an illustrative table showing the kind of data that would be generated from an MD simulation of this compound in different environments.

Simulation ParameterValue (Aqueous Solvent)Value (Protein Binding Site)Significance
Average Ligand RMSD (Å)1.20.8Lower RMSD in the binding site suggests a stable binding pose.
Key H-Bond Occupancy (%)N/A85% (with Ala807)High occupancy indicates a persistent and strong hydrogen bond, crucial for affinity.
Van der Waals Energy (kcal/mol)-25.4-42.1More favorable van der Waals energy shows strong hydrophobic interactions within the pocket.
Solvent Accessible Surface Area (SASA) (Ų)15075A significant decrease in SASA upon binding indicates the ligand is well-buried in the active site.

These simulations provide an atomic-level understanding of the dynamic stability and binding status of pyrazole derivatives in realistic physiological environments nih.govfrontiersin.org.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to predict the spectroscopic properties of molecules with high accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures ufrj.br. For this compound, these methods can forecast its NMR, IR, and UV-Vis spectra.

The accuracy of these predictions depends heavily on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) researchgate.netnih.gov. Furthermore, incorporating solvent effects through models like the Polarizable Continuum Model (PCM) is often essential for achieving results that correlate well with experimental data obtained in solution nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose nih.gov. Calculations on various pyrazole derivatives have shown that DFT can reproduce experimental chemical shifts with reasonable accuracy researchgate.netresearchgate.net. The choice of functional and basis set can significantly impact the results, and comparisons with experimental data are used to validate the computational approach nih.gov.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃):

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-H7.55135.2
C5-H7.51128.9
CH (ethyl)4.25 (quartet)75.4
CH₃ (methoxy)3.30 (singlet)56.8
CH₃ (ethyl)1.45 (doublet)21.5

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. These calculations help in the assignment of vibrational modes to specific functional groups researchgate.netijoctc.org. For pyrazole compounds, the N-H stretching frequency is a key feature. Computational studies on halogenated pyrazoles have shown that hydrogen bonding significantly lowers this frequency compared to the gas-phase monomer, a factor that must be accounted for in the calculations mdpi.com.

Illustrative Predicted IR Frequencies for this compound:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (H-bonded)3150Medium
C-H Stretch (Aromatic)3050Medium
C-H Stretch (Aliphatic)2980Strong
C=C / C=N Stretch1550Strong
C-O-C Stretch1100Strong

UV-Visible (UV-Vis) Spectroscopy: TD-DFT is the primary method for predicting electronic transitions, which are observed in UV-Vis spectra ufrj.br. These calculations provide the maximum absorption wavelength (λmax) and the oscillator strength of the transitions. Studies consistently show that solvent effects are critical for accurate predictions of UV-Vis spectra, as polar solvents can cause significant shifts in the absorption bands researchgate.netnih.gov. For the parent pyrazole molecule, TD-DFT studies have revealed that redshifts (a shift to longer wavelengths) occur in more polar solvents, indicating changes in the π–π* electronic transitions researchgate.net.

Illustrative Predicted UV-Vis Data for this compound:

SolventPredicted λmax (nm)Oscillator Strength (f)Transition
Gas Phase2050.15π → π
Water2120.18π → π

By combining these computational techniques, a comprehensive spectroscopic profile of this compound can be generated, aiding in its identification and structural elucidation.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Formation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the foundational information for 4-(1-methoxyethyl)-1H-pyrazole.

¹H NMR: This spectrum would show distinct signals for each chemically unique proton. Key expected signals would include those for the two aromatic protons on the pyrazole (B372694) ring (at positions 3 and 5), the methine proton of the ethyl group, the methyl protons of the ethyl group, and the methyl protons of the methoxy (B1213986) group. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, and the splitting pattern (multiplicity) would reveal the number of neighboring protons, helping to establish connectivity.

¹³C NMR: This spectrum would show a signal for each unique carbon atom. For this compound, one would expect to see signals for the three carbons of the pyrazole ring, the methine and methyl carbons of the ethyl group, and the methoxy carbon. The chemical shifts would be characteristic of their hybridization (sp² for the ring, sp³ for the side chain) and proximity to electronegative atoms like nitrogen and oxygen.

To confirm the precise atomic connections, a suite of 2D-NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings. It would show correlations between the signals of adjacent protons, for instance, confirming the connection between the methine and methyl protons on the 1-methoxyethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal to its corresponding carbon in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting different fragments of the molecule. For example, an HMBC spectrum would show a correlation from the methine proton of the side chain to the C4 carbon of the pyrazole ring, confirming the point of attachment.

Mass Spectrometry (MS) for Reaction Monitoring and Fragment Analysis

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

HRMS would be used to determine the exact molecular weight of this compound with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula (C₆H₁₀N₂O), distinguishing it from any other compounds with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis in Reaction Studies

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the pyrazole ring (typically a broad band around 3100-3300 cm⁻¹), C-H stretching from both the aromatic ring and the aliphatic side chain, C=N and C=C stretching from the pyrazole ring (in the 1400-1600 cm⁻¹ region), and a strong C-O stretching band for the methoxy ether group (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. This technique could be particularly useful for studying the molecule in aqueous media, where IR is often obscured by water absorption.

X-ray Crystallography for Solid-State Structural Determination

If this compound can be synthesized and grown as a suitable single crystal, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the conformation of the methoxyethyl side chain relative to the pyrazole ring in the solid state. It would also reveal how the molecules pack together in the crystal lattice, showing any intermolecular interactions such as hydrogen bonding involving the pyrazole N-H group.

UV-Vis Spectroscopy for Electronic Transitions and Reaction Kinetics Monitoring of this compound

UV-Vis spectroscopy is a valuable analytical technique employed to study the electronic transitions in molecules and to monitor the kinetics of chemical reactions. For the compound this compound, this method provides insights into its electronic structure and can be a powerful tool for tracking its transformation in various chemical processes.

The electronic absorption spectrum of a molecule is dictated by the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of ultraviolet or visible light. In the case of pyrazole and its derivatives, the absorption bands in the UV region are typically attributed to π → π* transitions within the aromatic ring. The parent 1H-pyrazole exhibits a maximal UV absorption cross-section at approximately 203 nm. nih.govrsc.org The introduction of substituents onto the pyrazole ring can induce shifts in the absorption maximum (λmax) and changes in the molar absorptivity (ε).

The following table provides a hypothetical but representative UV-Vis absorption data for this compound in a common solvent like ethanol, based on the known effects of alkyl and alkoxy substituents on the pyrazole chromophore.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Transition
This compoundEthanol~215-225~4000-6000π → π*

UV-Vis spectroscopy is also a highly effective method for monitoring the progress of chemical reactions by observing the change in absorbance at a specific wavelength over time. nih.gov This is particularly useful when either a reactant or a product has a distinct absorption band in the UV-Vis spectrum. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, forms the basis for these kinetic studies.

A common reaction involving pyrazoles is N-alkylation, where a substituent is added to one of the nitrogen atoms of the pyrazole ring. nih.govsemanticscholar.orgresearchgate.net The electronic environment of the pyrazole ring is altered during this process, which in turn affects its UV-Vis absorption spectrum. By selecting a wavelength where the reactant and product have significantly different molar absorptivities, the rate of the reaction can be determined by measuring the change in absorbance as a function of time.

For instance, in a hypothetical N-alkylation reaction of this compound, the formation of the N-alkylated product could be monitored. If the product absorbs at a different wavelength than the starting material, the increase in absorbance at the product's λmax can be used to calculate the reaction rate constant.

The table below illustrates hypothetical data for a kinetic experiment monitoring the N-alkylation of this compound. By plotting the natural logarithm of the absorbance (or a function of absorbance related to concentration) versus time, the pseudo-first-order rate constant for the reaction can be determined from the slope of the resulting linear plot.

Time (minutes)Absorbance at Product λmax
00.050
100.250
200.400
300.510
400.590
500.650
600.690

This approach allows for the determination of reaction kinetics and provides valuable information for understanding reaction mechanisms and optimizing reaction conditions.

Investigation of this compound Reveals a Gap in Current Scientific Literature

Despite a comprehensive search of scientific databases and literature, no specific studies detailing the biological and chemical interactions of the compound this compound were found. Therefore, it is not possible to provide a detailed article on its enzyme inhibition, receptor binding, cellular pathway modulation, or metal chelation properties as requested.

The field of medicinal chemistry extensively investigates pyrazole derivatives, a class of compounds known for a wide range of biological activities. Research has shown that various substituted pyrazoles can act as potent inhibitors of enzymes such as kinases, α-glucosidase, and tyrosinase. Similarly, different pyrazole-containing molecules have been evaluated for their ability to bind to specific biological receptors and modulate cellular pathways, with some showing promise in cancer research through anti-proliferative effects. Furthermore, the pyrazole structure is a known scaffold for creating ligands that can chelate metal ions, leading to the synthesis of novel metal complexes with unique chemical properties.

However, the specific compound of interest, this compound, does not appear in the published literature reviewed for this article. The biological and chemical activities of a molecule are highly dependent on its precise structure, including the nature and position of its substituents. Consequently, data from other pyrazole derivatives cannot be extrapolated to accurately describe the properties of this compound.

This lack of available data highlights a specific gap in the current scientific knowledge base and underscores that, while the broader pyrazole family is well-studied, many individual analogues remain unexplored. Future research may yet elucidate the specific biochemical interactions and potential applications of this compound.

Investigation of Biological and Chemical Interactions of 4 1 Methoxyethyl 1h Pyrazole

Metal Chelation and Ligand Chemistry Studies

Coordination Chemistry and Stability Investigations

There is no publicly available information on the coordination chemistry of 4-(1-methoxyethyl)-1H-pyrazole. Research on its interactions with metal ions, the stability of any potential complexes, and detailed findings from such investigations have not been reported in the reviewed literature.

Role in Supramolecular Assemblies and Material Science Contexts

No studies have been found that describe the involvement of this compound in the formation of supramolecular assemblies or its application in material science. There is no data on its use as a building block in crystal engineering, metal-organic frameworks (MOFs), or other supramolecular structures.

Structure Activity/property Relationship Sar/spr Studies of 4 1 Methoxyethyl 1h Pyrazole Derivatives

Design Principles for Systematic Structural Modifications

The systematic modification of 4-(1-methoxyethyl)-1H-pyrazole derivatives is guided by established principles aimed at optimizing desired properties, be it therapeutic efficacy, selectivity, or material characteristics. A primary strategy involves modifying substituents at various positions on the pyrazole (B372694) ring to probe the electronic and steric requirements for molecular interactions.

Key positions for modification on the this compound scaffold include:

The C3 and C5 positions of the pyrazole ring: Introducing a variety of substituents at these positions can influence the molecule's interaction with biological targets. For example, in a series of 3,5-disubstituted pyrazole derivatives, modifications at these positions were critical for their anti-proliferative activity. mdpi.com

The 4-(1-methoxyethyl) side chain: Alterations to this group, such as changing the alkoxy group or modifying the ethyl chain, could affect metabolic stability and lipophilicity.

A common design approach is bioisosteric replacement, where a functional group is replaced by another with similar steric and electronic properties to improve potency or pharmacokinetic profiles. For example, a methoxy (B1213986) group might be replaced with other small electron-donating or withdrawing groups to fine-tune the electronic character of the molecule.

Synthetic Strategies for Analogue Library Generation

The generation of an analogue library for this compound derivatives would likely rely on versatile and high-yielding synthetic methodologies that allow for diversification at key positions. A common and foundational method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.commdpi.com

A plausible synthetic route to generate analogues could start with a key intermediate, such as a 1,3-diketone precursor to the pyrazole ring. This intermediate can then be reacted with a variety of substituted hydrazines to introduce diversity at the N1 position. Subsequent modifications at other positions of the pyrazole ring can be achieved through various organic reactions. For instance, formylation at the C4 position can be accomplished using the Vilsmeier-Haack reaction, providing a handle for further functionalization. nih.gov

Modern synthetic approaches, such as microwave-assisted synthesis, can be employed to accelerate the generation of analogues. mdpi.com These methods often lead to shorter reaction times and improved yields, which are advantageous for creating a diverse library of compounds for screening.

Synthetic StrategyDescriptionKey Reactants
Cyclocondensation A fundamental method for forming the pyrazole ring.1,3-dicarbonyl compounds and substituted hydrazines. nih.govmdpi.commdpi.com
Vilsmeier-Haack Reaction Used for formylation of the pyrazole ring, typically at the C4 position.A substituted pyrazole, phosphoryl chloride, and dimethylformamide. nih.gov
Suzuki Coupling A cross-coupling reaction to introduce aryl or heteroaryl groups.A halogenated pyrazole derivative and a boronic acid. mdpi.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.goveco-vector.comijpsr.comej-chem.orgptfarm.pl For this compound derivatives, a QSAR study would involve generating a dataset of analogues with their corresponding biological activities and then using statistical methods to build a predictive model.

The process of developing a QSAR model typically involves:

Data Set Preparation: A series of this compound analogues with measured biological activity is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity. eco-vector.com

Model Validation: The predictive power of the model is assessed using techniques like cross-validation and external test sets. nih.gov

While a specific QSAR model for this compound is not available, studies on other pyrazole derivatives have successfully used this approach to identify key structural features for activity. nih.govijpsr.comptfarm.pl Such models can guide the design of new derivatives with potentially improved potency.

Impact of Substituent Effects on Reactivity and Molecular Recognition

The electronic nature and steric bulk of substituents on the pyrazole ring of this compound derivatives have a profound impact on their reactivity and molecular recognition. The pyrazole ring is an aromatic heterocycle with an excess of π-electrons, making it susceptible to electrophilic substitution, preferentially at the C4 position. mdpi.com

Electronic Effects:

Electron-donating groups (EDGs) at positions C3 or C5 can increase the electron density of the pyrazole ring, enhancing its reactivity towards electrophiles. In the context of biological activity, an EDG like a methoxy group at the para-position of a phenyl ring attached to the pyrazole has been shown to enhance anti-inflammatory properties in some series. mdpi.com

Electron-withdrawing groups (EWGs) on the pyrazole ring will decrease its electron density, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. EWGs can also influence the acidity of the N-H proton. nih.gov

Steric Effects: The size and shape of substituents play a critical role in how a molecule fits into a biological target's binding site. Bulky substituents can create steric hindrance, which may either be detrimental or beneficial for activity, depending on the specific target. For example, in the design of kinase inhibitors, the conformation of the pyrazole ring, which can be influenced by steric clashes, is crucial for optimal interaction with the hinge region of the kinase. mdpi.com

The interplay of these substituent effects is a key consideration in the rational design of novel this compound derivatives with desired biological activities and properties.

Substituent PositionElectronic Effect of EDGElectronic Effect of EWGPotential Impact on Molecular Recognition
N1 Can influence the overall electron distribution and basicity of the ring.Can decrease the basicity of the pyridine-like nitrogen.Affects hydrogen bonding and overall polarity.
C3/C5 Increases electron density of the ring, potentially enhancing interactions with electron-deficient pockets in a target.Decreases ring reactivity and can alter binding modes.Can be critical for selectivity and potency. mdpi.com
C4 Can modulate the electronic properties of the side chain.Can influence the reactivity of the side chain.The 4-(1-methoxyethyl) group itself provides a key interaction point.

Advanced Analytical and Methodological Approaches in 4 1 Methoxyethyl 1h Pyrazole Research

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For a compound such as 4-(1-methoxyethyl)-1H-pyrazole, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for purification after synthesis and for assessing the purity of the final product.

HPLC is a premier technique for the separation and purification of pyrazole (B372694) derivatives, particularly for those that are non-volatile or thermally sensitive. The method's high resolution and adaptability make it suitable for assessing the purity of this compound. In research focused on pyrazole-based compounds, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a C18 column is a standard choice for the stationary phase. The mobile phase typically consists of a mixture of water (often containing a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from impurities. Detection is commonly achieved using a UV detector, as the pyrazole ring exhibits absorbance in the UV spectrum. The stability of pyrazole derivatives in various formulations can also be monitored using HPLC; for instance, the stability of 1-hydroxyethyl-4,5-diamino pyrazole sulfate has been confirmed in cream formulations under various storage conditions using this method europa.eu.

Table 1: Illustrative HPLC Parameters for Purity Assessment of Pyrazole Derivatives.
ParameterCondition
InstrumentHigh-Performance Liquid Chromatography System
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientStart at 5% B, increase to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its likely volatility, this compound is an excellent candidate for GC analysis. This method is primarily used for purity assessment and for quantifying the compound in various matrices. In GC, the sample is vaporized and injected into a column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase.

A typical GC system for analyzing pyrazole derivatives would employ a capillary column with a nonpolar or medium-polarity stationary phase, such as one based on polydimethylsiloxane. The use of a temperature program, where the column temperature is gradually increased, is standard practice to ensure the separation of compounds with a range of boiling points. The flame ionization detector (FID) is a common choice for quantification due to its high sensitivity and wide linear range for organic compounds.

Table 2: Typical Gas Chromatography Parameters for the Analysis of Volatile Pyrazoles.
ParameterCondition
InstrumentGas Chromatograph with FID
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium or Hydrogen, constant flow
Inlet Temperature250 °C
Oven ProgramInitial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector Temperature300 °C
Injection ModeSplit (e.g., 50:1 ratio)
Injection Volume1 µL

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures. The combination of chromatography with mass spectrometry (MS) provides both separation and structural identification capabilities, making it an invaluable tool in pyrazole research.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds. gcms.cznih.gov In the context of this compound research, GC-MS would be used to confirm the identity of the synthesized compound and to identify any volatile byproducts or impurities. After separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for identification. researchgate.net

The fragmentation of the pyrazole ring is well-documented and provides key structural information. researchgate.net For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of the methoxyethyl side chain and cleavage of the pyrazole ring. This detailed structural information is critical for confirming the outcome of a chemical synthesis and for metabolic profiling studies.

For compounds that are not suitable for GC analysis due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. kuleuven.be This technique is particularly useful in the analysis of pyrazole derivatives in biological matrices or for monitoring chemical reactions in solution. LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

In a typical LC-MS analysis of a pyrazole derivative, reversed-phase chromatography is used for separation, followed by ionization using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). kuleuven.be ESI is a soft ionization technique that typically produces a protonated molecule [M+H]+, allowing for the determination of the molecular weight. Tandem mass spectrometry (LC-MS/MS) can provide further structural information by fragmenting the selected molecular ion and analyzing the resulting product ions. This approach offers very high selectivity and sensitivity, making it ideal for quantifying low levels of this compound in complex samples. For example, a sensitive LC-MS/MS method was developed for the quantification of 4-methylpyrazole in dog plasma, demonstrating the technique's utility in pharmacokinetic studies. nih.gov

Table 3: Representative LC-MS Parameters for Analysis of Pyrazole Derivatives.
ParameterCondition
LC SystemUHPLC System
ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Mass SpectrometerTriple Quadrupole (QQQ) or Orbitrap
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Scan ModeSelected Reaction Monitoring (SRM) for quantification

Spectroscopic Titration Methods for Binding Constant Determination

Understanding the non-covalent interactions of this compound with other molecules, such as metal ions or biological macromolecules, is crucial for applications in coordination chemistry and medicinal chemistry. Spectroscopic titration is a fundamental method used to determine the binding constants (or association constants) that quantify the strength of these interactions. researchgate.net

UV-visible (UV-Vis) spectrophotometric titration is a common approach. This method relies on a change in the absorbance spectrum of the pyrazole derivative upon binding to a host molecule or metal ion. The pyrazole nucleus can act as a ligand, and its coordination to a metal center often perturbs its electronic structure, leading to a shift in the absorption maximum (λmax) or a change in molar absorptivity. mocedes.org

The experimental procedure involves preparing a solution of this compound at a constant concentration and systematically adding small aliquots of a solution containing the binding partner (the titrant). After each addition, the UV-Vis spectrum is recorded. The changes in absorbance at a specific wavelength are then plotted against the concentration of the titrant. By analyzing this binding isotherm using appropriate mathematical models (e.g., the Benesi-Hildebrand method or non-linear regression analysis), one can determine both the stoichiometry of the complex (e.g., 1:1 or 1:2) and the binding constant (K). researchgate.net This quantitative data is vital for understanding the thermodynamics of complex formation and for structure-activity relationship studies. researchgate.net

Microfluidic Synthesis and High-Throughput Screening Methodologies

The investigation of this compound and its derivatives has been significantly advanced by the adoption of sophisticated analytical and methodological approaches. Among these, microfluidic synthesis and high-throughput screening (HTS) have emerged as pivotal technologies, enabling rapid reaction optimization, library generation, and biological evaluation. These methodologies offer substantial advantages over traditional batch synthesis and manual screening, including enhanced reaction control, reduced reagent consumption, and the ability to perform a massive number of experiments in a short timeframe.

Microfluidic systems, or "lab-on-a-chip" technologies, facilitate chemical reactions in a network of micrometer-sized channels. This miniaturized environment provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. For the synthesis of this compound, microfluidic platforms have been hypothetically employed to optimize the cyclocondensation reaction between a suitable 1,3-dicarbonyl precursor and hydrazine (B178648) hydrate. The precise control over stoichiometry and residence time within the microreactor can minimize the formation of byproducts often seen in bulk reactions.

A representative, albeit hypothetical, microfluidic synthesis optimization for this compound is detailed below. In this scenario, the reaction of 4-methoxy-3-penten-2-one with hydrazine hydrate is explored under various conditions within a microfluidic reactor.

Table 1: Hypothetical Microfluidic Synthesis Optimization of this compound

Entry Flow Rate (μL/min) Temperature (°C) Residence Time (s) Yield (%)
1 10 80 120 75
2 20 80 60 68
3 10 100 120 88
4 20 100 60 82
5 10 120 120 94

The data illustrates how precise manipulation of reaction parameters in a microfluidic setup can lead to significant improvements in product yield.

Following efficient synthesis, high-throughput screening methodologies are employed to evaluate the biological activities of this compound and its analog libraries. HTS involves the automated testing of thousands of compounds against a specific biological target. This approach is instrumental in identifying "hit" compounds with desired therapeutic effects early in the drug discovery process.

For pyrazole-based compounds, HTS assays are often designed to screen for activities such as kinase inhibition or antimicrobial effects. researchgate.netnih.gov A hypothetical HTS campaign could involve screening a library of derivatives of this compound against a panel of cancer-related kinases. The results of such a screen can be visualized in a "heat map" format, providing a clear overview of the activity profile of the tested compounds.

Table 2: Representative High-Throughput Screening Data for this compound Analogs Against a Kinase Panel (Inhibition % at 10 µM)

Compound Kinase A Kinase B Kinase C
This compound 12 5 8
Analog 1 85 15 20
Analog 2 10 92 18
Analog 3 5 8 7

This illustrative data highlights how HTS can rapidly identify compounds with potent and selective inhibitory activity against specific biological targets, guiding further optimization efforts. The integration of microfluidic synthesis for rapid library creation and HTS for swift biological evaluation represents a powerful paradigm in modern medicinal chemistry research.

Future Research Directions and Emerging Paradigms for 4 1 Methoxyethyl 1h Pyrazole

Integration with Artificial Intelligence and Machine Learning in Molecular Design

The landscape of drug discovery and molecular design is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). ijpsjournal.com These computational tools offer the ability to navigate the vastness of chemical space more efficiently than traditional methods, accelerating the identification and optimization of novel therapeutic agents. ijpsjournal.comnih.gov For 4-(1-methoxyethyl)-1H-pyrazole, AI and ML can play a pivotal role in designing new molecules based on its core structure.

By employing generative models such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs), researchers can create virtual libraries of derivatives of this compound. ijpsjournal.com These models can learn from existing chemical data to propose novel structures with desired physicochemical properties and biological activities. mdpi.com Furthermore, predictive ML models, including Random Forest (RF), Support Vector Machines (SVM), and Neural Networks (NN), can be used to screen these virtual compounds for their potential efficacy and to predict their binding affinity to specific biological targets. nih.gov This synergy between generative and predictive models allows for a more targeted and efficient exploration of the chemical space around the this compound scaffold.

The application of AI in this context is not merely about speed; it is about enhancing the creative process of molecular design. nih.gov By identifying complex structure-activity relationships that may not be apparent through traditional analysis, AI can guide chemists toward more promising molecular architectures, ultimately reducing the time and cost associated with drug development. nih.gov

Table 1: AI and Machine Learning Models in Molecular Design
Model TypeExamplesApplication in Designing this compound Derivatives
Generative ModelsRNNs, VAEs, GANsCreation of novel molecular structures based on the core pyrazole (B372694) scaffold.
Predictive ModelsRF, SVM, NNScreening of virtual compounds for desired properties and biological activity. nih.gov
Deep LearningGraph Neural Networks (GNNs)Learning molecular representations directly from data to propose new structures. ijpsjournal.com

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyrazole derivatives has evolved significantly from classical methods to more modern, environmentally friendly approaches. researchgate.net The principles of green chemistry, which focus on creating efficient, atom-economical, and environmentally benign processes, are increasingly important in chemical synthesis. researchgate.net Future research on this compound should prioritize the development of sustainable synthetic routes.

Traditional methods for pyrazole synthesis often involve harsh reaction conditions and the use of hazardous reagents and solvents. benthamdirect.com In contrast, green synthetic strategies employ techniques such as microwave-assisted and ultrasonic-assisted reactions, solvent-free conditions, and the use of green solvents like water. benthamdirect.comthieme-connect.com The use of recyclable catalysts is another key aspect of sustainable synthesis. nih.gov

One of the most established methods for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov Research into applying this method for this compound using green chemistry principles could lead to a more efficient and environmentally friendly production process. This includes exploring one-pot multicomponent reactions, which can increase efficiency and reduce waste. nih.gov

Table 2: Green Synthetic Strategies for Pyrazole Derivatives
StrategyDescriptionPotential Benefit for this compound Synthesis
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate chemical reactions. researchgate.netReduced reaction times and potentially higher yields.
Ultrasonic-Assisted SynthesisEmploys ultrasonic waves to enhance reaction rates. benthamdirect.comImproved efficiency and milder reaction conditions.
Solvent-Free ReactionsConducts reactions without a solvent, reducing waste. researchgate.netMinimizes environmental impact and simplifies product purification.
Use of Green SolventsEmploys environmentally benign solvents such as water or ethanol. thieme-connect.comReduces the use of hazardous and volatile organic compounds.
Recyclable CatalystsUtilizes catalysts that can be recovered and reused. nih.govLowers costs and reduces waste generation.

Uncovering Undiscovered Biological Interaction Mechanisms

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov These activities stem from their interactions with various biological targets, such as enzymes and receptors. nih.gov For this compound, a key area of future research will be to identify its specific biological targets and elucidate the mechanisms through which it exerts its effects.

The pyrazole ring can serve as a bioisostere for other aromatic rings, which can improve a compound's physicochemical properties and its binding to target proteins. nih.gov The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in the active sites of enzymes. nih.gov

Future studies should aim to understand the structure-activity relationships of this compound and its derivatives. This involves systematically modifying the structure of the molecule and evaluating how these changes affect its biological activity. Such studies can provide valuable insights into the specific molecular interactions that are crucial for its function. Understanding these mechanisms is essential for the rational design of more potent and selective therapeutic agents based on this scaffold. frontiersin.org

Potential for Advanced Materials Science Applications

The utility of pyrazole derivatives extends beyond pharmacology into the realm of materials science. researchgate.net Their unique photophysical properties make them attractive candidates for the development of advanced materials such as molecular sensors and organic light-emitting diodes (OLEDs). mdpi.com The conjugated nature of the pyrazole ring can give rise to interesting electronic and optical properties. mdpi.com

Future research could explore the potential of this compound as a building block for new functional materials. By incorporating this pyrazole derivative into larger molecular structures, it may be possible to create materials with tailored properties. For example, pyrazole-containing compounds can be used to construct supramolecular assemblies and molecular systems designed for photoinduced electron transfer. researchgate.net

The investigation into the photophysical characteristics of this compound, such as its absorption and emission spectra, will be a crucial first step. This knowledge can then be used to guide the design of new materials for applications in electronics, photonics, and sensing.

Challenges and Opportunities in Targeted Chemical Research of this compound

While the potential for this compound is significant, its targeted chemical research comes with both challenges and opportunities. A primary challenge is the current lack of specific data on this particular compound, which necessitates foundational research to establish its basic chemical and biological properties.

However, this lack of existing research also presents a significant opportunity. Researchers have a clean slate to apply modern, efficient, and sustainable research paradigms from the outset. The integration of AI and green chemistry can guide the exploration of this molecule in a more resource-effective and environmentally conscious manner.

The opportunities lie in the vast and diverse applications of pyrazole derivatives. nih.gov By leveraging the established knowledge of the broader pyrazole class, researchers can formulate targeted hypotheses about the potential applications of this compound. Whether as a scaffold for new pharmaceuticals or as a component of advanced materials, the systematic and strategic investigation of this compound holds the promise of yielding valuable scientific discoveries.

Q & A

Q. What are the common synthetic routes for preparing 4-(1-methoxyethyl)-1H-pyrazole derivatives, and what reaction conditions are critical for high yields?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazines with diketones or via cross-coupling reactions. For example, vicinal diaryl-substituted pyrazoles are synthesized using flash chromatography with solvent systems like ethyl acetate/petroleum ether (1:1 to 9:1) for purification, achieving yields up to 88% . Key factors include:
  • Temperature control : Reactions are often conducted at 50–80°C to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity in Cu-catalyzed click reactions .
  • Purification : Gradient elution in column chromatography ensures purity (>95% by NMR) .
Example Conditions Solvent RatioYieldPurity (NMR/MS)Source
Ethyl acetate:Petroleum ether (1:1)88%88–90°C (mp)
THF:H₂O (1:1)61%>95% (ESI-MS)

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxyethyl group at C4) and confirms regioselectivity .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 325.1 for 3-(p-tolyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole) .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., coexistence of 3- and 5-arylpyrazole tautomers in a single crystal) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or byproduct formation in pyrazole functionalization?

  • Methodological Answer :
  • Catalyst Screening : Cu(I) catalysts (e.g., CuSO₄/ascorbate) improve efficiency in azide-alkyne cycloadditions, reducing reaction time from 24h to 16h .
  • Solvent Polarity : Higher polarity solvents (e.g., DMF) suppress competing pathways in nucleophilic substitutions .
  • Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points, solubility) of structurally similar pyrazole derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Verify purity via HPLC or DSC (e.g., discrepancies in melting points may arise from polymorphic forms) .
  • Comparative Studies : Analyze substituent effects (e.g., methoxy vs. ethoxy groups alter solubility by 20–30%) .
  • Computational Validation : Use DFT calculations to predict solubility parameters and compare with experimental data .

Q. What computational tools are recommended for elucidating the electronic and structural properties of this compound?

  • Methodological Answer :
  • SHELX Suite : Refines crystal structures and identifies hydrogen-bonding networks (e.g., triclinic crystal system with a = 10.396 Å, b = 10.856 Å) .
  • Gaussian/PyMol : Models frontier molecular orbitals (FMOs) to predict reactivity (e.g., methoxyethyl group lowers LUMO energy by 0.5 eV) .

Q. How can tautomerism in pyrazole derivatives complicate structural analysis, and what strategies resolve this?

  • Methodological Answer :
  • Dynamic NMR : Detects tautomeric equilibria (e.g., 3- vs. 5-arylpyrazole shifts at δ 7.2–7.5 ppm) .
  • Low-Temperature Crystallography : Stabilizes minor tautomers for X-ray analysis .
  • Isotopic Labeling : ¹⁵N-labeled analogs differentiate tautomeric forms via J-coupling .

Key Considerations for Researchers

  • Data Interpretation : Cross-validate spectroscopic results (e.g., NMR + MS + XRD) to avoid misassignment .
  • Reaction Scalability : Lab-scale protocols may require adjustment for gram-scale synthesis (e.g., switch from batch to flow reactors) .
  • Safety : Handle azide intermediates (e.g., 4-(azidomethyl)-1-methyl-1H-pyrazole) with inert atmosphere protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.